Donitriptan mesylate

Description

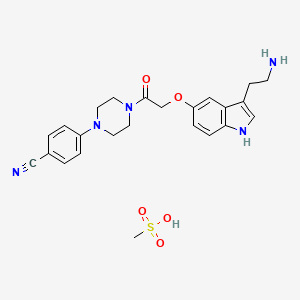

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H29N5O5S |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;methanesulfonic acid |

InChI |

InChI=1S/C23H25N5O2.CH4O3S/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;1-5(2,3)4/h1-6,13,15,26H,7-12,16,24H2;1H3,(H,2,3,4) |

InChI Key |

YXGLETUJBIBOFT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(4-(2-(2-aminoethyl-1H-indol-5-yloxyl)acetyl)piperazinyl-1-yl)benzonitrile donitriptan F 11356 F 12640 F-12640 F11356 F12640 |

Origin of Product |

United States |

Foundational & Exploratory

Donitriptan Mesylate: A Technical Overview of 5-HT1B/1D Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan, a potent serotonin 5-HT1B and 5-HT1D receptor agonist, was investigated as a potential treatment for migraine. This technical guide provides an in-depth analysis of its binding affinity for these receptors, presenting key quantitative data, detailed experimental methodologies for the assays used to determine these affinities, and visualizations of the associated signaling pathways and experimental workflows. Donitriptan is characterized by its high-affinity binding to both 5-HT1B and 5-HT1D receptors, acting as a high-efficacy agonist. This document serves as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Quantitative Binding Affinity Data

Donitriptan mesylate exhibits high affinity for both human 5-HT1B and 5-HT1D receptors. The binding affinity is commonly expressed in terms of the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value and a higher pKi value indicate a stronger binding affinity.

| Receptor Subtype | Parameter | Value Range | Reference(s) |

| 5-HT1B | pKi | 9.4 - 9.7 | [1][2][3] |

| Ki (nM) | 0.079 - 0.40 | [4] | |

| 5-HT1D | pKi | 9.3 | [1] |

| Ki (nM) | 0.063 - 0.50 |

Experimental Protocols

The determination of donitriptan's binding affinity and functional activity at 5-HT1B and 5-HT1D receptors involves several key in vitro assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a receptor. It involves the use of a radioactively labeled ligand that binds to the receptor and a test compound (donitriptan) that competes for the same binding site.

Objective: To determine the inhibition constant (Ki) of donitriptan for 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand (e.g., [3H]5-carboxamidotryptamine, [3H]5-HT).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

Non-specific binding inhibitor (e.g., 10 µM serotonin).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the target receptor are thawed and homogenized in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of this compound (for competition curve) or buffer (for total binding).

-

A high concentration of a non-labeled ligand like serotonin to determine non-specific binding.

-

The cell membrane preparation.

-

-

Incubation: The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of donitriptan that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

As 5-HT1B and 5-HT1D receptors are Gαi-coupled, their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine the functional potency (EC50) and efficacy of donitriptan as an agonist at 5-HT1B and 5-HT1D receptors.

Materials:

-

Intact cells expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Forskolin (an adenylyl cyclase activator).

-

This compound solutions of varying concentrations.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

-

Pre-treatment: Cells are pre-treated with forskolin to stimulate cAMP production.

-

Agonist Treatment: Varying concentrations of this compound are added to the wells.

-

Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of donitriptan to generate a dose-response curve, from which the EC50 (the concentration of donitriptan that produces 50% of its maximal effect) and the maximal efficacy (Emax) are determined.

Functional Assay: [35S]GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor stimulation, providing a direct measure of receptor-G protein coupling.

Objective: To assess the ability of donitriptan to stimulate G protein activation via 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

This compound solutions of varying concentrations.

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding inhibitor (e.g., unlabeled GTPγS).

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes are prepared and homogenized in the assay buffer.

-

Assay Setup: In a 96-well plate, the following are added:

-

Assay buffer containing GDP.

-

Varying concentrations of this compound.

-

The cell membrane preparation.

-

-

Pre-incubation: The plate is pre-incubated to allow donitriptan to bind to the receptors.

-

Initiation of Reaction: [35S]GTPγS is added to initiate the binding reaction.

-

Incubation: The plate is incubated, typically for 30-60 minutes at 30°C.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing and Counting: The filters are washed, and the bound [35S]GTPγS is quantified using a scintillation counter.

-

Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of donitriptan to determine its potency (EC50) and efficacy in stimulating G protein activation.

Signaling Pathways and Experimental Workflows

5-HT1B/1D Receptor Signaling Pathway

Donitriptan acts as an agonist at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gαi. Activation of these receptors by donitriptan leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. This signaling cascade is believed to be a key mechanism in the therapeutic action of triptans for migraine, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.

Caption: 5-HT1B/1D Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The workflow for a competitive radioligand binding assay is a sequential process designed to quantify the affinity of a test compound for a specific receptor.

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay Workflow

This workflow outlines the steps to determine the functional effect of a compound on the Gαi-coupled 5-HT1B/1D receptors by measuring changes in intracellular cAMP levels.

Caption: cAMP Functional Assay Workflow.

Conclusion

This compound is a high-affinity, high-efficacy agonist for both 5-HT1B and 5-HT1D receptors. The quantitative data, derived from robust experimental methodologies such as radioligand binding assays and functional assays measuring cAMP inhibition and GTPγS binding, consistently demonstrate its potent interaction with these therapeutic targets. The detailed protocols and workflow visualizations provided in this guide offer a comprehensive understanding of the preclinical characterization of donitriptan's binding profile, which is crucial for researchers and professionals in the field of pharmacology and drug development. Although donitriptan was not ultimately marketed, the study of its receptor interactions provides valuable insights into the structure-activity relationships of triptan-class drugs.

References

- 1. Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Donitriptan Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donitriptan (developmental code name F-11356) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was under development as a treatment for migraine headaches.[1][2] As a member of the triptan class of drugs, its primary mechanism of action is centered on the vasoconstriction of cranial blood vessels and the inhibition of vasoactive neuropeptide release.[3][4] Despite showing promise in preclinical and early clinical studies, its development was discontinued after phase II clinical trials.[1] This guide provides a comprehensive overview of the pharmacological profile of Donitriptan mesylate, summarizing available data on its receptor binding, functional activity, and preclinical findings.

Receptor Binding Affinity

Donitriptan exhibits high affinity for human 5-HT1B and 5-HT1D receptors, a key characteristic for its antimigraine effects. The binding affinity is typically determined through radioligand binding assays, where the compound's ability to displace a specific radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating a stronger interaction.

| Receptor Subtype | Ki (nM) Range | Species |

| 5-HT1B | 0.079 – 0.40 | Human |

| 5-HT1D | 0.063 – 0.50 | Human |

| Data sourced from publicly available pharmacological data. |

Functional Activity

Donitriptan acts as a near-full agonist at both 5-HT1B and 5-HT1D receptors, demonstrating high efficacy in functional assays. Efficacy (Emax) represents the maximum response a drug can produce, while potency (EC50) is the concentration required to elicit 50% of the maximal response. Functional activity is often assessed by measuring the drug's ability to modulate second messenger systems, such as cyclic adenosine monophosphate (cAMP), upon receptor activation.

| Receptor Subtype | Emax (%) | EC50 (nM) | Assay Type |

| 5-HT1B | 94 | Not Reported | cAMP Inhibition |

| 5-HT1D | 97 | Not Reported | cAMP Inhibition |

| 5-HT2A | Not Reported | 7.9 | Not Specified |

| Data sourced from publicly available pharmacological data. |

Notably, Donitriptan is also a potent agonist at the 5-HT2A receptor, a characteristic that is unique among most triptans.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life, are not publicly available. This is likely due to the discontinuation of its clinical development. Preclinical studies in animals indicated that oral Donitriptan could access the brain.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (for 5-HT1B/1D Receptors)

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like Donitriptan.

1. Membrane Preparation:

-

Cells stably expressing the human 5-HT1B or 5-HT1D receptor are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).

-

Varying concentrations of the unlabeled test compound (Donitriptan).

-

The prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM methiothepin).

-

The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for 5-HT1B/1D Receptors)

This protocol describes a typical method to assess the functional agonist activity of Donitriptan at Gαi-coupled receptors like 5-HT1B and 5-HT1D by measuring the inhibition of cAMP production.

1. Cell Culture and Plating:

-

Cells expressing the human 5-HT1B or 5-HT1D receptor are cultured and seeded into 96-well plates.

2. Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer.

-

The cells are pre-incubated with varying concentrations of the test compound (Donitriptan).

-

To stimulate cAMP production, a fixed concentration of forskolin (an adenylyl cyclase activator) is added to all wells except the basal control.

-

The plates are incubated for a specific time (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of cAMP in each sample is determined from the standard curve.

-

The percentage of inhibition of forskolin-stimulated cAMP production by the test compound is calculated.

-

The EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

The Emax value represents the maximal inhibition achieved by the compound.

Mandatory Visualizations

Caption: Signaling pathway of Donitriptan at 5-HT1B/1D receptors.

References

- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 2. Donitriptan - Wikipedia [en.wikipedia.org]

- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Synthesis of Donitriptan Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan, a potent 5-HT1B/1D receptor agonist, has been a subject of interest for its potential as an anti-migraine agent. This technical guide provides a comprehensive overview of the core synthetic pathways for Donitriptan Mesylate. It details two primary synthetic routes originating from serotonin, outlining the key chemical transformations and intermediates. This document is intended to serve as a valuable resource for researchers and professionals involved in the chemical synthesis and development of serotonergic compounds.

Introduction

Donitriptan is a tryptamine derivative recognized for its high affinity and efficacy as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.[1] Its synthesis has been approached through various pathways, primarily starting from the readily available neurotransmitter, serotonin. This guide will explore two principal synthetic strategies, providing a detailed examination of the requisite experimental protocols and the quantitative data associated with these processes.

Synthetic Pathways

Two major synthetic routes for Donitriptan have been described in the scientific literature. Both pathways commence with serotonin as the starting material and converge to a common penultimate intermediate, which is then deprotected and salified to yield this compound.

Pathway 1: Acylation of Serotonin followed by Coupling

This pathway involves the initial protection of the amino group of serotonin, followed by O-alkylation, saponification, and subsequent coupling with a phenylpiperazine derivative.

Logical Flow of Pathway 1

Caption: Synthetic route to this compound via N-Boc-serotonin intermediate.

Pathway 2: Condensation with a Pre-functionalized Piperazine

This alternative route involves the preparation of a chloroacetylated phenylpiperazine derivative, which is then condensed with N-Boc protected serotonin.

Experimental Workflow of Pathway 2

Caption: Alternative synthesis of this compound through a chloroacetyl intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of Intermediates for Pathway 1

3.1.1. N-Boc Protection of Serotonin

-

Procedure: To a solution of serotonin in a suitable solvent such as aqueous dioxane, add sodium hydroxide followed by the dropwise addition of di-tert-butyl dicarbonate (Boc anhydride). The reaction mixture is stirred at room temperature.

-

Work-up: After completion, the reaction is acidified and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield N-Boc-serotonin.

3.1.2. O-Alkylation and Saponification

-

Procedure: The N-Boc-serotonin is treated with methyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. The resulting methyl ester is then saponified using a base like potassium hydroxide in a mixture of methanol and water.

-

Work-up: The reaction mixture is acidified, and the product, 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid, is extracted, dried, and purified. An overall yield of 81% for these initial three steps has been reported.[2]

3.1.3. Synthesis of 4-(1-piperazinyl)benzonitrile

-

Procedure: This intermediate can be synthesized via the nucleophilic substitution of 4-fluorobenzonitrile with piperazine in a suitable solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.

-

Work-up: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification can be achieved by recrystallization.

Synthesis of Intermediate for Pathway 2

3.2.1. Synthesis of 4-[4-(chloroacetyl)piperazin-1-yl]benzonitrile

-

Procedure: 4-(1-piperazinyl)benzonitrile is dissolved in a suitable solvent such as dichloromethane. A base, for instance, calcium carbonate, is added, and the mixture is cooled. Chloroacetyl chloride is then added dropwise, and the reaction is stirred to completion.

-

Work-up: The reaction is filtered, and the filtrate is washed, dried, and concentrated to yield the desired chloroacetyl intermediate.

Final Coupling and Deprotection Steps

3.3.1. Coupling Reaction (Pathway 1)

-

Procedure: 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid is condensed with 4-(1-piperazinyl)benzonitrile using a coupling agent like ethyl chloroformate in a solvent such as dichloromethane.

-

Work-up: The reaction mixture is washed, dried, and the solvent is evaporated to give the protected Donitriptan (Boc-Donitriptan).

3.3.2. Condensation Reaction (Pathway 2)

-

Procedure: N-Boc-serotonin is condensed with 4-[4-(chloroacetyl)piperazin-1-yl]benzonitrile in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like 2-butanone at reflux.

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified to yield Boc-Donitriptan.

3.3.3. Deprotection and Mesylate Salt Formation

-

Procedure: The protected Donitriptan (Boc-Donitriptan) is dissolved in dichloromethane and treated with methanesulfonic acid at room temperature.[3]

-

Work-up: The mixture is stirred for approximately 24 hours, during which a white precipitate forms. The solid is collected by filtration, washed with a mixture of dichloromethane/ethanol and then ether, and finally dried under vacuum to yield this compound.[3]

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) | Reference |

| N-Boc Protection, O-Alkylation, Saponification (Overall) | Serotonin | Boc2O, NaOH; Methyl bromoacetate, K2CO3; KOH | Dioxane/H2O, Acetone, MeOH/H2O | 81% | - | [2] |

| Deprotection and Mesylate Salt Formation | Boc-Donitriptan (1.3 g) | Methanesulfonic acid (0.335 ml) | Dichloromethane (50 ml) | 87% | 142 |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, both originating from serotonin. The choice of pathway may depend on factors such as the availability of starting materials, desired purity, and scalability. This guide provides a detailed framework of the synthetic routes, offering valuable insights for chemists and researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions and purification methods may lead to improved yields and efficiency.

References

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Chemical Structure of Donitriptan Mesylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of Donitriptan mesylate, a potent serotonin 5-HT1B/1D receptor agonist investigated for the treatment of migraine.

Chemical Identity and Properties

Donitriptan, also known by its developmental code name F-11356, is a tryptamine derivative.[1] The mesylate salt is formed by the reaction of the free base with methanesulfonic acid.

Table 1: Chemical Identifiers for Donitriptan and this compound

| Identifier | Donitriptan (Free Base) | This compound |

| IUPAC Name | 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile[1][2] | 4-[4-(2-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetyl)piperazin-1-yl]benzonitrile; methanesulfonic acid |

| CAS Number | 170912-52-4[1][2] | 200615-15-2 |

| SMILES String | c1cc(ccc1C#N)N2CCN(CC2)C(=O)COc3ccc4c(c3)c(c[nH]4)CCN | C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.CS(=O)(=O)O |

| InChI Key | SOHCKWZVTCTQBG-UHFFFAOYSA-N | Not readily available |

Table 2: Physicochemical Properties of Donitriptan and its Salts

| Property | Donitriptan (Free Base) | This compound | Donitriptan Hydrochloride |

| Molecular Formula | C₂₃H₂₅N₅O₂ | C₂₄H₂₉N₅O₅S | C₂₃H₂₆ClN₅O₂ |

| Molecular Weight ( g/mol ) | 403.486 | 500.58 | 439.94 |

| Monoisotopic Mass (Da) | 403.20082506 | Not readily available | 439.1775 |

Synthesis of this compound

The synthesis of Donitriptan has been described in the literature, with the mesylate salt being a key formulation for pharmaceutical use. Two primary synthetic pathways starting from serotonin (3-(2-aminoethyl)-1H-indol-5-ol) have been outlined.

Synthetic Pathway Overview

A common route involves the following key steps:

-

Protection of Serotonin: The amino group of the ethylamine side chain of serotonin is protected, often with a tert-butoxycarbonyl (Boc) group.

-

O-Alkylation: The protected serotonin undergoes O-alkylation at the 5-hydroxyl group with a suitable reagent like methyl bromoacetate.

-

Saponification: The resulting methyl ester is saponified to yield the corresponding carboxylic acid.

-

Coupling Reaction: The carboxylic acid is then coupled with 4-(1-piperazinyl)benzonitrile.

-

Deprotection: The final step is the removal of the Boc protecting group. The use of methanesulfonic acid in this step directly yields this compound.

Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed journals, the following represents a generalized protocol for the final deprotection step to yield the mesylate salt, based on common organic chemistry practices and descriptions from the available literature.

Protocol: Deprotection of N-Boc-Donitriptan to this compound

-

Dissolution: The protected precursor, N-Boc-Donitriptan, is dissolved in a suitable organic solvent such as dichloromethane.

-

Acid Addition: Methanesulfonic acid is added to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the deprotection reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Isolation: Upon completion, the product, this compound, may precipitate from the solution or be isolated by solvent evaporation.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.

Mechanism of Action and Signaling Pathway

Donitriptan is a high-affinity agonist of the serotonin 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). The activation of these receptors is believed to be the primary mechanism for its antimigraine effects.

Signaling Cascade

The binding of Donitriptan to 5-HT1B/1D receptors initiates a signaling cascade that leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as increasing the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium ion efflux and hyperpolarization of the cell membrane, resulting in neuronal inhibition.

-

Vasoconstriction: In the context of migraine, the activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with a migraine attack.

Caption: Donitriptan's signaling pathway via 5-HT1B/1D receptors.

Pharmacological Data

Donitriptan has demonstrated high affinity and efficacy at the target receptors in various in vitro assays.

Table 3: In Vitro Pharmacological Profile of Donitriptan

| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | 5-HT2A Receptor |

| Binding Affinity (Ki, nM) | 0.079–0.40 | 0.063–0.50 | Not reported |

| Binding Affinity (pKi) | 9.4 | 9.3 | Not reported |

| Efficacy (Emax) | 94% | 97% | Not reported |

| Functional Potency (EC50, nM) | Not reported | Not reported | 7.9 |

Key Experimental Methodologies

The characterization of Donitriptan's interaction with its target receptors involves standard pharmacological assays.

1. Radioligand Receptor Binding Assay (Generalized Protocol)

-

Objective: To determine the binding affinity (Ki) of Donitriptan for 5-HT1B and 5-HT1D receptors.

-

Methodology:

-

Cell membranes expressing the recombinant human 5-HT1B or 5-HT1D receptor are prepared.

-

A constant concentration of a specific radioligand (e.g., [³H]-GR125743) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled Donitriptan are added to compete with the radioligand for binding to the receptor.

-

After incubation and reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC₅₀ value (concentration of Donitriptan that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay (Generalized Protocol)

-

Objective: To assess the functional activity (agonist/antagonist) and potency of Donitriptan at the Gi-coupled 5-HT1B/1D receptors.

-

Methodology:

-

Cells expressing the receptor of interest are cultured.

-

The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated with forskolin to induce a measurable level of cAMP production.

-

The cells are then treated with varying concentrations of Donitriptan.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The ability of Donitriptan to inhibit forskolin-stimulated cAMP accumulation is quantified, and an EC₅₀ value is determined.

-

3. GTPγS Binding Assay (Generalized Protocol)

-

Objective: To measure the activation of G-proteins by the receptor upon agonist binding.

-

Methodology:

-

Cell membranes expressing the 5-HT1B/1D receptor are incubated with varying concentrations of Donitriptan.

-

A non-hydrolyzable GTP analog labeled with a radioisotope, [³⁵S]GTPγS, is added to the reaction mixture.

-

Upon receptor activation by Donitriptan, the associated G-protein exchanges GDP for [³⁵S]GTPγS.

-

The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound from free radiolabel.

-

The stimulation of [³⁵S]GTPγS binding by Donitriptan is analyzed to determine its potency (EC₅₀) and efficacy (Emax).

-

References

Preclinical Profile of Donitriptan Mesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on donitriptan mesylate, a potent and selective 5-HT1B/1D receptor agonist. The information presented herein is compiled from publicly accessible scientific literature and is intended to offer a detailed understanding of the compound's pharmacological properties. Due to the limited availability of public data, this document focuses primarily on the pharmacodynamic profile of donitriptan, with less extensive information on its pharmacokinetics and toxicology.

Pharmacodynamic Profile

Donitriptan has demonstrated high affinity and potency for human 5-HT1B and 5-HT1D receptors, which are key targets in the acute treatment of migraine. Its activity has been characterized through a series of in vitro and in vivo studies, establishing its profile as a promising anti-migraine agent.

In vitro studies have been crucial in determining the affinity and functional activity of donitriptan at its target receptors. These experiments typically involve the use of cell lines expressing recombinant human 5-HT1B and 5-HT1D receptors.

Table 1: In Vitro Pharmacological Data for Donitriptan

| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | Reference |

| Affinity (pKi) | 8.50 | 8.60 | |

| Potency (pEC50) | 8.06 | 8.30 |

Receptor Binding Assays: The affinity of donitriptan for 5-HT1B and 5-HT1D receptors was likely determined using radioligand binding assays. In this method, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand (e.g., [3H]-GR125743) and varying concentrations of the unlabeled test compound (donitriptan). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays: The agonist activity of donitriptan at 5-HT1B and 5-HT1D receptors was likely assessed using functional assays that measure the downstream signaling of G-protein coupled receptors. A common method is the [35S]GTPγS binding assay, which measures the activation of G-proteins upon agonist binding to the receptor. In this assay, an increase in [35S]GTPγS binding in the presence of the agonist indicates receptor activation. The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its potency.

The vasoconstrictor effects of donitriptan, which are believed to contribute to its anti-migraine efficacy, have been evaluated in isolated blood vessel preparations and in vivo models.

Table 2: Vasoconstrictor Activity of Donitriptan

| Preparation | Potency (pEC50) | Reference |

| Rabbit Saphenous Vein | 8.48 | |

| Guinea-Pig Jugular Vein | 7.9 |

Isolated Tissue Preparations: The vasoconstrictor activity of donitriptan was assessed in isolated vascular rings from rabbit saphenous vein and guinea-pig jugular vein. These tissues were mounted in organ baths containing a physiological salt solution and maintained under controlled temperature and oxygenation. The contractile responses to cumulative concentrations of donitriptan were recorded to determine its potency (pEC50).

Donitriptan has been shown to be effective in animal models of neurogenic plasma extravasation, a key process in the pathophysiology of migraine.

In Vivo Model: In anesthetized guinea pigs, electrical stimulation of the trigeminal ganglion induces neurogenic plasma protein extravasation in the dura mater. The inhibitory effect of intravenously administered donitriptan on this process demonstrates its ability to block the release of vasoactive neuropeptides, such as CGRP, from trigeminal nerve endings. Donitriptan was found to be more potent than the reference compound, sumatriptan, in this model.

Signaling Pathway and Mechanism of Action

The therapeutic action of donitriptan in migraine is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors located on trigeminal nerve terminals and cerebral blood vessels.

Caption: Mechanism of action of donitriptan in migraine therapy.

Experimental Workflow: In Vivo Neurogenic Inflammation Model

The following diagram illustrates the typical workflow for evaluating the efficacy of a compound like donitriptan in a preclinical model of neurogenic inflammation.

Caption: Workflow for in vivo neurogenic inflammation studies.

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and toxicology data for this compound are not extensively available in the public domain. The development of donitriptan was undertaken by Medestea Internazionale, and further information may be contained within internal company reports or regulatory submissions which are not publicly accessible.

Conclusion

The available preclinical data strongly support the profile of donitriptan as a potent and selective 5-HT1B/1D receptor agonist. Its high affinity for these receptors, coupled with its functional agonist activity and in vivo efficacy in a relevant animal model of migraine, underscore its potential as a therapeutic agent. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available pharmacokinetic and toxicology data. Further research and disclosure of these data would be necessary for a complete assessment of its drug development potential.

In-depth Technical Guide on Donitriptan Mesylate: A Review of Available Data

To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive overview of the available information regarding the phase 2 clinical trials of donitriptan mesylate. However, despite a thorough search of scientific literature, clinical trial registries, and public databases, no specific quantitative results, detailed experimental protocols, or comprehensive safety data from the phase 2 clinical trials of this compound have been made publicly available.

The development of donitriptan, a potent antimigraine agent, was discontinued after the completion of phase 2 trials. It is not uncommon for the detailed results of clinical trials for discontinued drugs to remain unpublished. Therefore, the following sections provide a summary of the available information on donitriptan's pharmacology and a generalized representation of its presumed mechanism of action.

Overview of Donitriptan

Donitriptan (developmental code: F-11356) was developed by Pierre Fabre as a treatment for migraine.[1][2] It belongs to the triptan class of drugs, which are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.[3] Preclinical studies indicated that donitriptan possesses high affinity and efficacy for these receptors, suggesting its potential for potent vasoconstrictive and anti-inflammatory effects relevant to migraine pathophysiology.[2][3]

The development of donitriptan reached phase 2 clinical trials in Europe before being halted. The reasons for the discontinuation have not been publicly disclosed.

Presumed Mechanism of Action and Signaling Pathway

As a triptan, donitriptan's therapeutic effects in migraine are believed to be mediated through its agonist activity at 5-HT1B and 5-HT1D receptors. The proposed signaling pathway is as follows:

-

Receptor Binding: Donitriptan binds to 5-HT1B receptors on smooth muscle cells of cranial blood vessels and to 5-HT1D receptors on presynaptic trigeminal nerve endings.

-

G-Protein Activation: This binding activates inhibitory G-proteins (Gi/o).

-

Downstream Effects:

-

Vasoconstriction: Activation of 5-HT1B receptors leads to the constriction of dilated cranial arteries, which is a hallmark of migraine attacks.

-

Inhibition of Neurotransmitter Release: Activation of presynaptic 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings. This reduces neurogenic inflammation in the meninges.

-

The following diagram illustrates this generalized signaling pathway for triptans.

References

Donitriptan Mesylate: A Technical Overview of a High-Efficacy 5-HT1B/1D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan mesylate (codenamed F-11356) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was under development as a potential treatment for migraine headaches. As a member of the triptan class of drugs, its primary mechanism of action was intended to be cranial vasoconstriction and inhibition of trigeminal nerve activation.[1] Despite demonstrating high affinity and intrinsic activity at its target receptors in preclinical studies, its development was discontinued after Phase II clinical trials, and it was never marketed.[2] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The "triptan" class of drugs revolutionized migraine treatment by selectively targeting 5-HT1B/1D receptors.[1] Donitriptan was developed by bioMérieux-Pierre Fabre in France with the aim of improving upon existing triptans.[2] It was hypothesized that its higher intrinsic activity compared to other triptans like sumatriptan, naratriptan, and zolmitriptan could lead to greater therapeutic effectiveness.[3]

Chemical and Physical Properties

Donitriptan is a tryptamine derivative.

| Property | Value |

| IUPAC Name | 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile |

| Molecular Formula | C23H25N5O2 |

| Molar Mass | 403.486 g·mol−1 |

| Developmental Code Name | F-11356 |

Mechanism of Action and Pharmacology

Donitriptan is a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors. The activation of these receptors is believed to mediate its anti-migraine effects through three primary mechanisms:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors on smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the painful vasodilation associated with migraine attacks.

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).

-

Inhibition of Nociceptive Neurotransmission: Donitriptan is thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.

Donitriptan demonstrated high affinity and efficacy at these receptors, distinguishing it from other triptans.

Signaling Pathway

The activation of 5-HT1B/1D receptors by Donitriptan initiates an intracellular signaling cascade. These receptors are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).

Figure 1: Donitriptan-mediated 5-HT1B/1D receptor signaling pathway.

Preclinical and Clinical Development

In Vitro Studies

Donitriptan's high affinity and efficacy were established in a variety of in vitro assays.

| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | 5-HT2A Receptor |

| Binding Affinity (Ki) | 0.079–0.40 nM | 0.063–0.50 nM | - |

| Efficacy (Emax) | 94% | 97% | - |

| EC50 | - | - | 7.9 nM |

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively. Emax represents the maximal response achievable by the drug.

In functional assays, Donitriptan potently inhibited forskolin-induced cAMP formation in cells expressing human 5-HT1B or 5-HT1D receptors.

In Vivo Studies

Preclinical in vivo studies in animal models provided further evidence of Donitriptan's potential as a migraine therapeutic. In anesthetized pigs, Donitriptan produced more potent and longer-lasting carotid vasoconstrictor responses compared to other triptans. In conscious dogs, oral administration of Donitriptan led to sustained, dose-dependent decreases in unilateral carotid blood flow at doses as low as 0.63 mg/kg, without significant effects on heart rate. Additionally, Donitriptan induced hypothermic responses in guinea pigs, suggesting it can cross the blood-brain barrier.

Clinical Trials

Donitriptan progressed to Phase II clinical trials in Europe for the treatment of migraine. However, development was subsequently discontinued. Specific quantitative data from these clinical trials regarding efficacy (e.g., headache response rates, pain-free rates) and safety (e.g., adverse event profiles) are not publicly available. Similarly, detailed human pharmacokinetic data such as half-life, bioavailability, Cmax, and Tmax have not been published.

Synthesis

The synthesis of Donitriptan (F-11356) starts from serotonin. A general synthetic scheme involves two main pathways.

Method 1:

-

Protection of the amino group of serotonin with a tert-butoxycarbonyl (Boc) group.

-

O-alkylation with methyl bromoacetate.

-

Saponification of the methyl ester to yield a carboxylic acid intermediate.

-

Coupling of this intermediate with a phenyl piperazine derivative.

-

Deprotection of the Boc group to yield Donitriptan.

Method 2:

-

Reaction of a phenylpiperazine derivative with chloroacetyl chloride.

-

Reaction of the resulting intermediate with N-Boc-serotonin.

-

Final deprotection of the Boc group.

Figure 2: General synthetic workflows for Donitriptan.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of Donitriptan, based on standard methodologies.

5-HT1B/1D Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Donitriptan for the 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand (e.g., [3H]-GR125743).

-

This compound.

-

Non-specific binding control (e.g., serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of Donitriptan.

-

In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control (for non-specific binding), or Donitriptan dilution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of Donitriptan that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for the radioligand binding assay.

Forskolin-Induced cAMP Accumulation Assay

Objective: To determine the functional activity (EC50 and Emax) of Donitriptan at the Gi-coupled 5-HT1B/1D receptors.

Materials:

-

Cells expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

This compound.

-

Forskolin.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a 96-well plate and culture overnight.

-

Prepare serial dilutions of Donitriptan.

-

Pre-treat the cells with the phosphodiesterase inhibitor.

-

Add the Donitriptan dilutions to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the inhibition of forskolin-induced cAMP accumulation against the concentration of Donitriptan.

-

Determine the EC50 (concentration of Donitriptan that produces 50% of the maximal inhibitory effect) and Emax (maximal inhibition) from the curve using non-linear regression.

Conclusion

This compound was a promising migraine therapeutic candidate due to its high affinity and intrinsic activity at 5-HT1B/1D receptors. Preclinical data suggested it could offer advantages over existing triptans. However, its development was halted after Phase II clinical trials for reasons that have not been made public. The information available on Donitriptan provides a valuable case study for researchers and professionals in the field of drug discovery and development, particularly those focused on GPCR targets and migraine therapeutics.

References

Donitriptan Mesylate: A Comprehensive Technical Guide to its Synonyms, Analogues, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donitriptan, a potent and high-efficacy agonist of the 5-HT1B and 5-HT1D serotonin receptors, was investigated as a promising therapeutic agent for the acute treatment of migraine.[1] Although its development was discontinued and it was never marketed, its unique pharmacological properties continue to be of significant interest to researchers in the field of neuroscience and drug development.[2] This technical guide provides a comprehensive overview of Donitriptan mesylate, including its synonyms, chemical identifiers, structural and functional analogues, and a detailed examination of its pharmacological profile. The information presented herein is intended to serve as a valuable resource for scientists and professionals involved in the research and development of novel therapies targeting the serotonergic system.

This compound: Synonyms and Chemical Identifiers

Donitriptan has been referred to by several names and identifiers throughout its development and in scientific literature. A clear understanding of these is crucial for accurate information retrieval and cross-referencing.

| Identifier Type | Identifier |

| International Nonproprietary Name (INN) | Donitriptan[1] |

| Developmental Code Names | F-11356, F-12640[1][3] |

| Mesylate Salt CAS Number | 200615-15-2 |

| Hydrochloride Salt CAS Number | 170911-68-9 |

| Free Base CAS Number | 170912-52-4 |

| IUPAC Name | 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile |

| Molecular Formula | C23H25N5O2 (Free Base) |

| Molecular Weight | 403.48 g/mol (Free Base) |

Structural and Functional Analogues of Donitriptan

Donitriptan belongs to the triptan class of drugs, which are tryptamine-based compounds specifically designed as 5-HT1B/1D receptor agonists for the treatment of migraine headaches. The structural analogues of Donitriptan are, therefore, other members of the triptan family. These compounds share a common indole-based scaffold but differ in their substituent groups, which influences their pharmacokinetic and pharmacodynamic properties.

Below are the chemical structures of Donitriptan and its prominent analogues:

-

Donitriptan

Caption: Chemical structure of Donitriptan.

-

Sumatriptan

Caption: Chemical structure of Sumatriptan.

-

Zolmitriptan

Caption: Chemical structure of Zolmitriptan.

-

Naratriptan

Caption: Chemical structure of Naratriptan.

-

Rizatriptan

Caption: Chemical structure of Rizatriptan.

-

Almotriptan

Caption: Chemical structure of Almotriptan.

-

Eletriptan

Caption: Chemical structure of Eletriptan.

-

Frovatriptan

Caption: Chemical structure of Frovatriptan.

Pharmacological Profile: A Comparative Analysis

The therapeutic efficacy of triptans in migraine is primarily attributed to their agonist activity at 5-HT1B and 5-HT1D receptors. Activation of 5-HT1B receptors leads to the constriction of dilated cranial blood vessels, while stimulation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides. The following tables summarize the quantitative pharmacological data for Donitriptan and its analogues, allowing for a direct comparison of their binding affinities, potencies, and efficacies.

Table 1: Comparative Binding Affinities (Ki, nM) of Triptans at Human 5-HT1B and 5-HT1D Receptors

| Compound | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

| Donitriptan | 0.079 - 0.40 | 0.063 - 0.50 |

| Sumatriptan | ~27 | ~17 |

| Zolmitriptan | - | - |

| Naratriptan | - | - |

| Rizatriptan | - | - |

| Almotriptan | - | - |

| Eletriptan | 3.14 | 0.92 |

| Frovatriptan | - | - |

Note: A comprehensive and directly comparative dataset for all triptans from a single source is challenging to obtain. The provided values are from various studies and should be interpreted with caution.

Table 2: Comparative Potency (pKi / EC50, nM) and Efficacy (Emax, %) of Triptans

| Compound | Receptor | Potency (pKi / EC50) | Efficacy (Emax) |

| Donitriptan | 5-HT1B | pKi = 9.4 | 94% |

| 5-HT1D | pKi = 9.3 | 97% | |

| 5-HT2A | EC50 = 7.9 nM | - | |

| Eletriptan | 5-HT1B | pKi = 8.0 | - |

| 5-HT1D | pKi = 8.9 | - |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

5-HT1B/1D Receptor Signaling Pathway

Donitriptan and its analogues exert their effects by activating 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the physiological responses of vasoconstriction and inhibition of neurotransmitter release.

Caption: 5-HT1B/1D receptor signaling pathway.

Experimental Workflow for Characterizing a Novel Triptan Analogue

The discovery and characterization of a novel triptan-like compound typically follows a structured experimental workflow, progressing from in vitro to in vivo studies. This process is designed to assess the compound's affinity, potency, efficacy, and potential therapeutic effects.

Caption: Experimental workflow for triptan analogue characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1B/1D Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors.

-

Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).

-

Test compound (Donitriptan analogue) at various concentrations.

-

Non-specific binding control (e.g., high concentration of serotonin or another potent 5-HT1B/1D agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at Gi-coupled 5-HT1B/1D receptors.

Materials:

-

Cells expressing the human recombinant 5-HT1B or 5-HT1D receptor.

-

Test compound at various concentrations.

-

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Culture the cells in a suitable format (e.g., 384-well plate).

-

Prepare serial dilutions of the test compound.

-

Pre-treat the cells with the test compound at different concentrations for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The agonist activity of the test compound at the Gi-coupled receptor will result in an inhibition of forskolin-stimulated cAMP production.

-

Plot the percentage of inhibition of cAMP production against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

[35S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins by a test compound at 5-HT1B/1D receptors.

Materials:

-

Cell membranes expressing the human recombinant 5-HT1B or 5-HT1D receptor.

-

Test compound at various concentrations.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound, despite not reaching the pharmaceutical market, remains a significant molecule for the study of the serotonergic system and the development of antimigraine therapies. Its high affinity and efficacy at 5-HT1B/1D receptors serve as a benchmark for the design of new chemical entities. This technical guide has provided a detailed overview of Donitriptan's synonyms, its relationship to other triptans, a comparative analysis of their pharmacological properties, and the experimental methodologies used for their characterization. It is hoped that this compilation of data will be a valuable asset for researchers and drug development professionals dedicated to advancing the field of migraine treatment.

References

Unveiling the Off-Target Profile of Donitriptan Mesylate: A Technical Guide

For Immediate Release

CASTRES, France – November 29, 2025 – This in-depth technical guide provides a comprehensive overview of the off-target effects of Donitriptan mesylate (developmental code name F-11356), a potent 5-HT1B/1D receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its binding profile, experimental protocols for in vitro assessment, and the signaling pathways implicated in its off-target activities.

Donitriptan was developed by Pierre Fabre and reached Phase II clinical trials for the treatment of migraine.[1] It is recognized as a high-affinity, high-efficacy agonist of the serotonin 5-HT1B and 5-HT1D receptors.[2][3] While demonstrating selectivity for these primary targets, a complete understanding of its interactions with other receptors is crucial for a thorough safety and efficacy assessment.

Quantitative Analysis of Receptor Binding and Functional Activity

This compound's affinity and functional activity have been characterized at its primary targets and at least one significant off-target receptor, the 5-HT2A receptor. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Target Receptor | Ligand | Ki (nM) | pKi | Species | Reference |

| 5-HT1B | Donitriptan | 0.079–0.40 | 9.4 | Human | [3][4] |

| 5-HT1D | Donitriptan | 0.063–0.50 | 9.3 | Human | |

| 5-HT1A | Donitriptan | - | >50-fold lower affinity than 5-HT1B/1D | Human | |

| 5-HT1F | Donitriptan | - | >50-fold lower affinity than 5-HT1B/1D | Human |

Table 2: Functional Activity of this compound

| Target Receptor | Assay | Parameter | Value | Species | Reference |

| 5-HT1B | GTPγS Binding | Emax | 94% | Human | |

| 5-HT1D | GTPγS Binding | Emax | 97% | Human | |

| 5-HT2A | - | EC50 | 7.9 nM | Human | |

| 5-HT1B | cAMP Formation | pD2 | 8.9 | Human | |

| 5-HT1D | cAMP Formation | pD2 | 9.6 | Human |

Key Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

Methodology:

-

Receptor Preparation: Membranes were prepared from cell lines stably expressing the human 5-HT1B or 5-HT1D receptors (e.g., C6 cells).

-

Radioligand: A specific radioligand, such as [3H]5-CT, was used to label the target receptors.

-

Competition Assay: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the agonist activity of this compound at 5-HT1B and 5-HT1D receptors by measuring G-protein activation.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest were used.

-

Assay Buffer: Membranes were incubated in a buffer containing GDP and [35S]GTPγS.

-

Agonist Stimulation: Varying concentrations of this compound were added to the incubation mixture.

-

Incubation: The reaction was allowed to proceed at a controlled temperature (e.g., 30°C).

-

Termination and Filtration: The assay was terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins was measured.

-

Data Analysis: The concentration-response curves were generated to determine the Emax (maximal effect) and EC50 (half-maximal effective concentration) values.

Objective: To measure the functional consequence of 5-HT1B and 5-HT1D receptor activation, which are Gi/Go-coupled and thus inhibit adenylyl cyclase.

Methodology:

-

Cell Culture: C6 cells expressing human 5-HT1B or 5-HT1D receptors were used.

-

Forskolin Stimulation: Intracellular cAMP levels were elevated using forskolin.

-

Agonist Treatment: Cells were then treated with varying concentrations of this compound.

-

cAMP Measurement: The levels of intracellular cAMP were determined using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation was quantified to determine its potency (pD2).

Off-Target Signaling Pathway: 5-HT2A Receptor Activation

This compound has been identified as a potent agonist at the 5-HT2A receptor. Activation of this receptor, which is coupled to the Gq/G11 signaling pathway, leads to a cascade of intracellular events.

The activation of the 5-HT2A receptor by Donitriptan initiates the Gq/G11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These second messengers, in turn, modulate various downstream cellular processes.

Experimental Workflow for Off-Target Profiling

A systematic approach is essential for identifying potential off-target interactions of a drug candidate. The following workflow outlines a typical process for in vitro off-target screening.

References

Donitriptan Mesylate: A Technical Guide to Non-Migraine Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donitriptan, a potent and high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist, was initially developed as a promising therapeutic agent for migraines.[1][2] Although its clinical development was discontinued after Phase II trials, its well-defined pharmacological profile presents a unique opportunity for its application in a variety of non-migraine research areas.[1] This technical guide provides an in-depth overview of Donitriptan mesylate's core characteristics and outlines potential avenues for its use in non-migraine research, supported by detailed experimental protocols and a summary of its receptor binding affinities. The potent and selective nature of Donitriptan makes it a valuable tool for investigating the physiological and pathological roles of 5-HT1B and 5-HT1D receptors beyond the scope of migraine pathophysiology.

Introduction to this compound

Donitriptan is a member of the triptan class of drugs, which are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.[1][3] Structurally, it is a tryptamine derivative. Unlike many other triptans, Donitriptan was designed to have a higher intrinsic activity at these receptors, potentially offering greater efficacy. While its primary investigation was for the acute treatment of migraine, the widespread distribution and diverse functions of 5-HT1B and 5-HT1D receptors suggest that Donitriptan could be a valuable pharmacological tool in other research contexts.

Pharmacological Profile of Donitriptan

Donitriptan is distinguished by its high affinity and efficacy as a near-full agonist at both 5-HT1B and 5-HT1D receptors. This potent activity is a key feature that can be leveraged in experimental settings to elicit robust receptor-mediated responses. A summary of its binding affinities and efficacy is presented in Table 1.

Table 1: Receptor Binding Affinity and Efficacy of Donitriptan

| Receptor Subtype | Binding Affinity (Ki) | Efficacy (Emax) | Notes |

| 5-HT1B | 0.079–0.40 nM | 94% | High affinity and near-full agonist activity. |

| 5-HT1D | 0.063–0.50 nM | 97% | High affinity and near-full agonist activity. |

| 5-HT1A | 12–25 nM | - | Lower affinity compared to 5-HT1B/1D. |

| 5-HT2A | EC50 = 7.9 nM | - | Potent agonist, unique among most triptans. |

Note: The smaller the Ki value, the higher the binding affinity.

Potential Non-Migraine Research Applications

The therapeutic potential of Donitriptan in non-migraine conditions is largely unexplored. However, based on the known functions of 5-HT1B and 5-HT1D receptors, several research avenues can be proposed.

Neurotransmitter Release Modulation

5-HT1B and 5-HT1D receptors act as presynaptic autoreceptors and heteroreceptors, inhibiting the release of various neurotransmitters, including serotonin, dopamine, acetylcholine, glutamate, GABA, and noradrenaline. Donitriptan's potent agonism at these receptors makes it a suitable tool for investigating the role of serotonergic modulation of these neurotransmitter systems in various neurological and psychiatric models.

-

Potential Research Areas:

-

Depression and Anxiety: Investigating the effects of modulating neurotransmitter release in brain regions associated with mood and anxiety disorders.

-

Addiction and Reward Pathways: Exploring the role of 5-HT1B/1D receptors in the brain's reward circuits.

-

Cognitive Function: Studying the impact of serotonergic modulation on learning and memory processes.

-

Vasoconstriction and Cardiovascular Research

5-HT1B receptors are expressed in the smooth muscle of blood vessels, and their activation leads to vasoconstriction. While this is a key mechanism in its anti-migraine effect, it also presents opportunities for research in other vascular conditions.

-

Potential Research Areas:

-

Pulmonary Hypertension: Investigating the potential of 5-HT1B receptor agonism to modulate pulmonary vascular tone.

-

Peripheral Vascular Disease: Studying the effects of localized 5-HT1B activation on blood flow in peripheral arteries.

-

Vestibular and Auditory System Research

Recent studies have shown the expression of 5-HT1B and 5-HT1D receptors in the inner ear, including the vestibular and spiral ganglia. This suggests a potential role for these receptors in balance and hearing.

-

Potential Research Areas:

-

Vertigo and Balance Disorders: Exploring the effects of Donitriptan on vestibular neuron activity and its potential to modulate symptoms of vertigo.

-

Tinnitus: Investigating the role of 5-HT1B/1D receptors in the auditory pathways and their potential involvement in tinnitus.

-

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of Donitriptan at its target receptors.

Forskolin-Induced cAMP Formation Assay

This assay is used to determine the effect of a Gi-coupled receptor agonist, like Donitriptan, on adenylyl cyclase activity.

-

Objective: To measure the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production by Donitriptan in cells expressing 5-HT1B or 5-HT1D receptors.

-

Principle: 5-HT1B and 5-HT1D receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. An agonist at a Gi-coupled receptor will attenuate this forskolin-induced cAMP production.

-

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, CHO) and transiently or stably transfect with the human 5-HT1B or 5-HT1D receptor.

-

Cell Plating: Seed the transfected cells into 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a standard agonist (e.g., 5-CT). Prepare a fixed concentration of forskolin (e.g., 10 µM).

-

Assay Procedure: a. Wash the cells with a suitable buffer (e.g., HBSS). b. Pre-incubate the cells with the desired concentrations of Donitriptan or control compounds for 15-30 minutes. c. Add forskolin to all wells except the basal control and incubate for a further 15-30 minutes at 37°C. d. Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor).

-

Data Analysis: Plot the cAMP concentration against the log concentration of Donitriptan to generate a dose-response curve and calculate the IC50 value.

-

GTPγS Binding Assay

This is a functional assay to measure the activation of G-proteins following receptor agonism.

-

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon activation of 5-HT1B or 5-HT1D receptors by Donitriptan.

-

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. Using [35S]GTPγS allows for the quantification of this activation.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the 5-HT1B or 5-HT1D receptor.

-

Assay Buffer: Prepare an assay buffer containing GDP (to suppress basal binding), MgCl2, and NaCl.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of Donitriptan or a standard agonist, and the assay buffer.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter mat using a cell harvester, which separates the membrane-bound [35S]GTPγS from the unbound.

-

Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the log concentration of Donitriptan to calculate the EC50 and Emax values.

-

Electrophysiological Recording from Trigeminal Ganglion Neurons